

Application Notes and Protocols for Calcium Iodate in Animal Feed Supplements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iodate**

Cat. No.: **B108269**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium **iodate** as an iodine supplement in animal feed. The document details its chemical properties, metabolic fate, and effects on various animal species. Furthermore, it offers detailed experimental protocols for the evaluation of calcium **iodate**'s efficacy and stability, intended for use in a research and development setting.

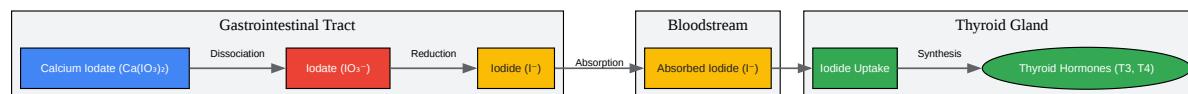
Introduction to Calcium Iodate in Animal Nutrition

Iodine is an essential trace mineral for all animals, playing a critical role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).^[1] These hormones are fundamental regulators of metabolism, energy balance, growth, and development.^[1] Iodine deficiency in livestock can lead to significant health and production issues, including goiter (enlargement of the thyroid gland), reduced growth rates, poor reproductive performance, and weakened immune response.^[1]

Calcium **iodate** ($\text{Ca}(\text{IO}_3)_2$) is a stable and highly bioavailable source of iodine used to fortify animal feeds.^{[1][2]} It is preferred over other iodine sources, such as potassium iodide (KI), due to its superior stability, especially in the presence of moisture, high temperatures, and certain minerals, which are common in feed manufacturing and storage.^[1]

Forms and Chemical Properties of Calcium Iodate

Calcium **iodate** is available in two primary forms for use in animal feed: anhydrous and monohydrate.^[1] The choice between these forms depends on the specific feed application, processing conditions, and cost considerations.


Table 1: Comparison of Calcium **Iodate** Anhydrous and Monohydrate

Property	Calcium Iodate Anhydrous	Calcium Iodate Monohydrate
Chemical Formula	$\text{Ca}(\text{IO}_3)_2$	$\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$
Molecular Weight	~389.88 g/mol	~407.90 g/mol
Iodine Content	~65%	Not specified in search results
Solubility in Water	~0.4 g / 100 mL at 20°C	~0.5-0.6 g / 100 mL at 20°C
Hygroscopicity	Less hygroscopic	More hygroscopic
Thermal Stability	High	Lower than anhydrous
Primary Applications	High-temperature processed feeds (e.g., pellets), long shelf-life products	Cold-processed feeds, milk replacers, situations requiring more rapid iodine availability

Source:^[1]

Metabolic Pathway of Iodine from Calcium Iodate

Upon ingestion, calcium **iodate** is dissociated in the gastrointestinal tract, releasing **iodate** ions (IO_3^-). These ions are then reduced to iodide (I^-), which is readily absorbed into the bloodstream. The absorbed iodide is transported to the thyroid gland, where it is utilized for the synthesis of thyroid hormones.

[Click to download full resolution via product page](#)Metabolic fate of iodine from calcium **iodate**.

Application in Different Animal Species

Calcium **iodate** is used as an iodine supplement in the diets of various animal species.

Recommended inclusion levels can vary based on the species, age, physiological state, and basal iodine content of the diet.

Poultry (Broilers and Laying Hens)

In poultry, adequate iodine is essential for optimal growth, egg production, and hatchability.

Calcium **iodate**'s stability makes it suitable for pelleted poultry feeds.

Table 2: Effects of Calcium **Iodate** Supplementation in Broilers

Parameter	Control (0 mg/kg Ca(IO ₃) ₂)	0.74 mg/kg Ca(IO ₃) ₂	1.48 mg/kg Ca(IO ₃) ₂	2.22 mg/kg Ca(IO ₃) ₂	2.96 mg/kg Ca(IO ₃) ₂
Feed Intake (0-21d, g)	Not specified	Not specified	Not specified	Not specified	Significantly higher
FCR (0-21d)	Not specified	Increased with increasing levels			
Thyroxine (T4) at 42d	Not specified	Increased with increasing levels	Increased with increasing levels	Increased with increasing levels	Significantly increased
Triiodothyronine (T3)	No significant effect	No significant effect	No significant effect	No significant effect	No significant effect

Source:

Table 3: Effects of Calcium **Iodate** Supplementation in Laying Hens (32-44 weeks of age)

Parameter	0.0 mg/kg CI	2.5 mg/kg CI	5.0 mg/kg CI	7.5 mg/kg CI	10.0 mg/kg CI	12.5 mg/kg CI
Analyzed						
Dietary Iodine (mg/kg)	0.74	3.13	5.57	8.11	10.65	12.94
Egg Production (%)	No significant difference					
Feed Intake (g/d)	No significant difference					
FCR	No significant difference					
Eggshell Strength	Not specified	Highest	Not specified	Not specified	Not specified	Not specified
Egg Iodine Content	Increased with increasing dietary levels					

Source:[3]

Swine

Iodine is crucial for the reproductive performance and growth of swine. Calcium **iodate** provides a stable source of iodine in swine diets.

Table 4: General Recommendations for Iodine in Swine Diets

Stage of Production	Recommended Total Iodine (mg/kg diet)
Growing-Finishing Pigs	0.14
Gestating Sows	0.35
Lactating Sows	0.35

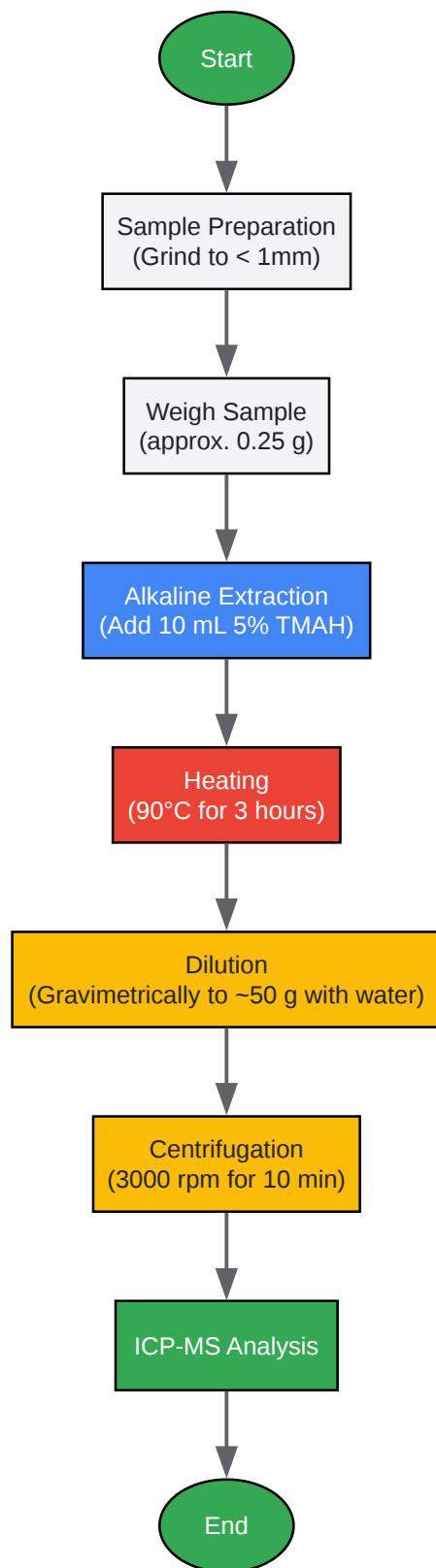
Note: These are general recommendations; specific requirements may vary. No specific quantitative data for calcium **iodate** in swine was found in the search results.

Ruminants (Dairy and Beef Cattle)

In ruminants, calcium **iodate** is often preferred due to its stability in the rumen environment.[\[1\]](#) It supports metabolic function, milk production, and reproductive health.

Table 5: Recommended Maximum Iodine Levels in Complete Feed for Dairy Cows

Region/Authority	Recommended Maximum Level (mg I/kg complete feed)
EFSA	2


Source:[\[4\]](#)

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of calcium **iodate** in animal feed.

Protocol for Determination of Total Iodine in Animal Feed by ICP-MS

This protocol is based on the principle of alkaline extraction followed by analysis with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

[Click to download full resolution via product page](#)

Workflow for iodine determination in feed.

Objective: To accurately quantify the total iodine content in animal feed samples.

Materials and Reagents:

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
- Tetramethylammonium hydroxide (TMAH) solution (5%)
- Deionized water
- Iodine standard solutions
- Certified reference material (feed with known iodine concentration)
- Digestion vessels
- Heating block or oven capable of maintaining 90°C
- Centrifuge
- Analytical balance

Procedure:

- Sample Preparation: Grind the feed sample to pass through a 1 mm screen to ensure homogeneity.
- Weighing: Accurately weigh approximately 0.25 g of the ground feed sample into a digestion vessel.
- Extraction: Add 10 mL of 5% TMAH solution to the sample.^[5]
- Heating: Place the vessels in a heating block or oven at 90°C for 3 hours.^{[5][6]}
- Dilution: After cooling, gravimetrically dilute the digest to approximately 50 g with deionized water.
- Centrifugation: Centrifuge the diluted samples at 3000 rpm for 10 minutes to pellet any solid material.^[5]

- Analysis: Analyze the supernatant for iodine concentration using ICP-MS. Use an internal standard to correct for matrix effects.
- Quality Control: Analyze a certified reference material and a blank sample with each batch of samples to ensure accuracy and precision.

Protocol for a Broiler Performance and Bioavailability Study

Objective: To evaluate the effect of different dietary levels of calcium **iodate** on broiler performance, thyroid hormone status, and tissue iodine deposition.

Experimental Design:

- Animals: 500 one-day-old female broiler chicks.
- Housing: Raised in floor pens with appropriate temperature and lighting conditions.
- Treatments:
 - T1: Basal diet (control)
 - T2: Basal diet + 0.74 mg/kg calcium **iodate**
 - T3: Basal diet + 1.48 mg/kg calcium **iodate**
 - T4: Basal diet + 2.22 mg/kg calcium **iodate**
 - T5: Basal diet + 2.96 mg/kg calcium **iodate**
- Replicates: 4 replicate pens per treatment, with 25 birds per pen.
- Duration: 49 days.

Data Collection and Sample Analysis:

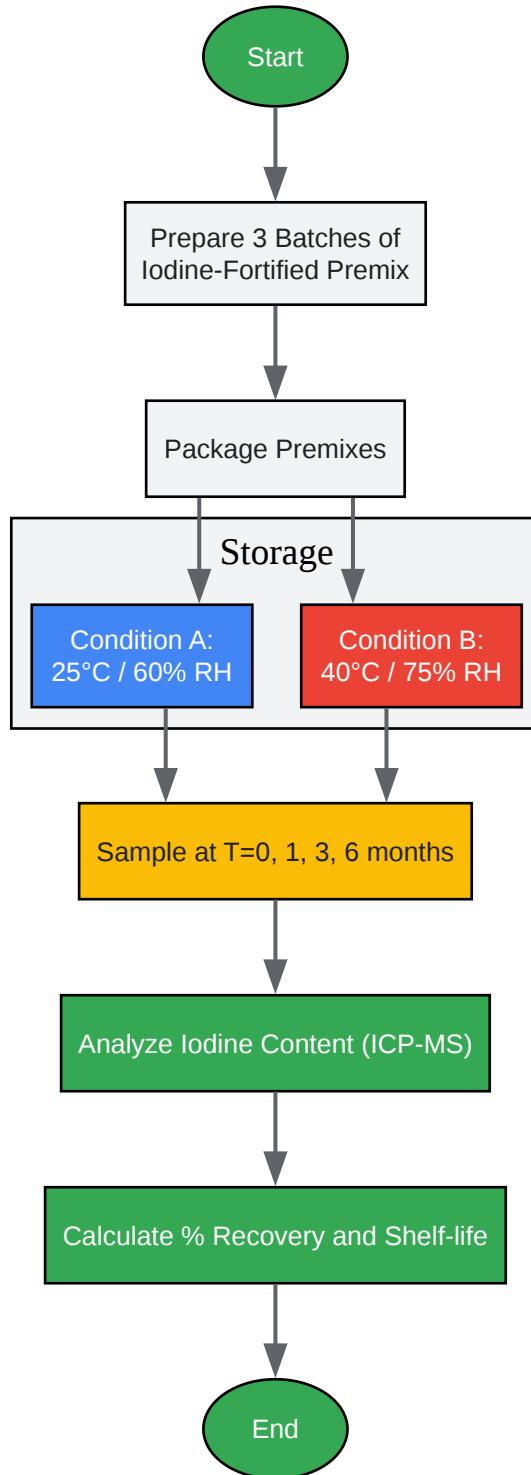
- Performance Metrics:

- Record body weight and feed intake per pen at day 21 and day 49.
- Calculate body weight gain, feed intake, and feed conversion ratio (FCR) for starter (0-21d), grower (22-42d), and finisher (43-49d) periods.
- Blood Sampling:
 - At day 21, 42, and 49, collect blood samples from the wing vein of 2 birds per pen.
 - Separate serum and store at -20°C until analysis.
 - Analyze serum for T3 and T4 concentrations using a validated radioimmunoassay (RIA) or ELISA kit.
- Tissue Sampling:
 - At day 49, select 2 birds per pen for tissue collection.
 - Euthanize the birds and collect the thyroid gland, liver, and breast muscle.
 - Weigh the thyroid gland.
 - Store tissue samples at -20°C until analysis.
 - Determine iodine concentration in tissues using ICP-MS as described in protocol 5.1.
- Statistical Analysis: Analyze the data using ANOVA appropriate for a completely randomized design.

Protocol for Stability Testing of Calcium Iodate in a Vitamin-Mineral Premix

Objective: To determine the stability of calcium **iodate** in a vitamin-mineral premix under different storage conditions.

Materials:


- Calcium **iodate**

- Vitamin-mineral premix base (without iodine)
- Packaging material (e.g., multi-wall paper bags with a plastic liner)
- Environmental chambers set to desired temperature and humidity conditions.

Procedure:

- Premix Preparation:
 - Prepare three independent batches of vitamin-mineral premix containing a known concentration of calcium **iodate**.
 - Ensure uniform mixing of the calcium **iodate** within the premix.
- Packaging: Package the premixes in the intended commercial packaging.
- Storage Conditions:
 - Store the packaged premixes under at least two different environmental conditions, for example:
 - Condition A: 25°C and 60% relative humidity (RH)
 - Condition B: 40°C and 75% RH (accelerated conditions)
- Sampling and Analysis:
 - Collect samples from each batch at the following time points: 0, 1, 3, and 6 months.
 - Analyze the iodine content of the samples at each time point using the ICP-MS method described in protocol 5.1.
- Data Analysis:
 - Calculate the percentage of initial iodine concentration remaining at each time point for each storage condition.

- Determine the shelf-life of the calcium **iodate** in the premix based on a pre-defined acceptable loss of potency (e.g., not more than 10% loss).

[Click to download full resolution via product page](#)

Workflow for stability testing of calcium **iodate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calibrechem.com [calibrechem.com]
- 2. - Invited Review - Calcium Digestibility and Metabolism in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of dietary calcium iodate on productive performance, egg quality and iodine accumulation in eggs of laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Iodate in Animal Feed Supplements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108269#application-of-calcium-iodate-in-animal-feed-supplements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com